Unveiling the Solid-State Architecture of Tetrafluoroisophthalic Acid: A Technical Guide for Researchers
Unveiling the Solid-State Architecture of Tetrafluoroisophthalic Acid: A Technical Guide for Researchers
Introduction: The Significance of Fluorinated Isomers in Crystal Engineering and Drug Development
Tetrafluoroisophthalic acid, a fluorinated derivative of isophthalic acid, stands as a molecule of significant interest to researchers in crystal engineering, materials science, and pharmaceutical development. The strategic placement of fluorine atoms on the aromatic ring dramatically alters the electronic and steric properties of the molecule compared to its non-fluorinated counterpart. These modifications influence intermolecular interactions, leading to unique crystal packing arrangements and potentially novel physicochemical properties. Understanding the crystal structure of tetrafluoroisophthalic acid is paramount for predicting its behavior in solid-state formulations, designing novel co-crystals with active pharmaceutical ingredients (APIs), and engineering materials with tailored functionalities.
This in-depth technical guide provides a comprehensive overview of the anticipated crystal structure of tetrafluoroisophthalic acid. In the absence of a publicly available experimental crystal structure at the time of this writing, this guide leverages established principles of crystal engineering, comparative analysis with structurally characterized analogs, and computational insights to present a predictive model of its solid-state architecture. Furthermore, we provide field-proven experimental protocols for the synthesis and crystallization of this compound, empowering researchers to pursue its empirical structural determination.
Molecular Properties and Conformational Analysis
Tetrafluoroisophthalic acid (C₈H₂F₄O₄) possesses a rigid aromatic core with two carboxylic acid functional groups in a meta-disposition. The four fluorine substituents significantly increase the molecule's electron-withdrawing character and introduce the potential for non-covalent interactions such as C–H···F and F···F contacts.
| Property | Value | Source |
| Molecular Formula | C₈H₂F₄O₄ | |
| Molecular Weight | 238.09 g/mol | |
| CAS Number | 1551-39-9 | |
| Melting Point | 212-214 °C (lit.) |
The conformational landscape of tetrafluoroisophthalic acid is primarily dictated by the orientation of the carboxylic acid groups relative to the benzene ring. Computational studies on similar aromatic carboxylic acids suggest that the planar conformer is of the lowest energy.[1][2] The two carboxylic acid groups can exist in either a syn or anti conformation, with the syn-conformation being more favorable for the formation of the classic carboxylic acid dimer synthon.
Predicted Crystal Structure: A Comparative and Theoretical Approach
While an experimental crystal structure for tetrafluoroisophthalic acid is not currently available, we can infer its likely packing motifs by examining the crystal structures of its isomers and closely related fluorinated analogs.
Key Supramolecular Synthons in Aromatic Carboxylic Acids
Aromatic carboxylic acids are well-known to form robust supramolecular structures governed by strong O–H···O hydrogen bonds. The most prevalent of these is the centrosymmetric carboxylic acid dimer, a highly predictable and stable motif.
Comparative Analysis with Structural Analogs
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Tetrafluoroterephthalic Acid (para-isomer): The crystal structure of the para-isomer, 2,3,5,6-tetrafluoroterephthalic acid, has been determined (CCDC: 770475).[3][4] In its anhydrous form, it packs in the triclinic space group P-1 and forms the expected centrosymmetric carboxylic acid dimers.[3] These dimers are then further organized into sheets through C–H···O and C–H···F interactions. The presence of a dihydrate of tetrafluoroterephthalic acid highlights the role of solvent in modifying the crystal packing.[3]
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5-Fluoroisophthalic Acid: The crystal structure of 5-fluoroisophthalic acid reveals a monoclinic system (P2₁/m) where the molecules are connected by intermolecular O–H···O hydrogen bonds, forming the characteristic dimer.[5][6][7][8] These dimers are then linked into a two-dimensional supramolecular array through C–H···F interactions.[5][6][7]
Hypothesized Crystal Packing of Tetrafluoroisophthalic Acid
Based on the structural information from its analogs, we can hypothesize the following for the crystal structure of tetrafluoroisophthalic acid:
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Primary Motif: The dominant intermolecular interaction will be the formation of the classic centrosymmetric carboxylic acid dimer via strong O–H···O hydrogen bonds between two molecules.
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Secondary Interactions: The fluorine substituents will likely play a crucial role in the three-dimensional packing of these dimers. We can anticipate the presence of C–H···F and potentially F···F and C–F···π interactions, which will link the dimers into sheets or more complex three-dimensional networks.
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Symmetry: Given the molecular symmetry and the common packing arrangements of aromatic carboxylic acids, a centrosymmetric space group such as P-1 or P2₁/c is a strong possibility.
The following diagram illustrates the likely primary hydrogen bonding motif and the key intermolecular interactions that may direct the crystal packing.
Caption: A general synthetic scheme for the preparation of tetrafluoroisophthalic acid.
Crystallization of Tetrafluoroisophthalic Acid
Obtaining high-quality single crystals is crucial for X-ray diffraction analysis. The choice of solvent and crystallization technique is critical.
Recommended Techniques:
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Slow Evaporation: Dissolve the purified product in a suitable solvent (e.g., methanol, ethanol, acetone, or a mixture) to near saturation at room temperature. Loosely cover the container and allow the solvent to evaporate slowly over several days.
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Vapor Diffusion: Place a concentrated solution of the compound in a small vial. Place this vial inside a larger, sealed container that contains a more volatile "anti-solvent" in which the compound is less soluble. The anti-solvent vapor will slowly diffuse into the solution, reducing the solubility of the compound and promoting crystal growth.
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Cooling Crystallization: Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature. Slowly cool the solution to room temperature, and then further cool it in a refrigerator or ice bath to induce crystallization.
Solvent Screening:
A systematic solvent screen is recommended to identify the optimal conditions for crystal growth. A range of solvents with varying polarities should be tested. Given the fluorinated nature of the compound, solvents such as fluorinated alcohols or ethers could also be explored.
Conclusion and Future Outlook
This technical guide has provided a comprehensive, albeit predictive, analysis of the crystal structure of tetrafluoroisophthalic acid. By leveraging the known crystal structures of its analogs and the foundational principles of supramolecular chemistry, we have constructed a robust hypothesis for its solid-state architecture. The provided experimental protocols for synthesis and crystallization are designed to empower researchers to pursue the empirical determination of this structure.
The elucidation of the definitive crystal structure of tetrafluoroisophthalic acid will be a valuable contribution to the field of crystal engineering. It will enable a deeper understanding of the role of fluorine in directing crystal packing and will open new avenues for the rational design of co-crystals and functional materials with enhanced properties. Future work should focus on the successful growth of single crystals and their characterization by X-ray diffraction. Furthermore, computational crystal structure prediction studies could provide a more detailed and quantitative insight into the likely polymorphs of this intriguing molecule.
References
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Mi, J.-L., Chen, L., & He, M.-Y. (2011). 5-Fluoroisophthalic acid. Acta Crystallographica Section E: Structure Reports Online, 67(3), o590. [Link]
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Mi, J.-L., Chen, L., & He, M.-Y. (2011). 5-Fluoroisophthalic acid. Acta Crystallographica Section E: Crystallographic Communications, 67(Pt 3), o590. [Link]
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Mi, J.-L., Chen, L., & He, M.-Y. (2011). 5-Fluoroisophthalic acid. ResearchGate. [Link]
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Mi, J.-L., Chen, L., & He, M.-Y. (2011). 5-Fluoro-isophthalic acid. PubMed. [Link]
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L Fähnle, M., et al. (2010). Optimized Synthesis of Tetrafluoroterephthalic Acid: A Versatile Linking Ligand for the Construction of New Coordination Polymers and Metal-Organic Frameworks. Inorganic Chemistry, 49(20), 9446–9453. [Link]
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Evangelisti, L., et al. (2013). Structural studies of aromatic carboxylic acids via computational chemistry and microwave spectroscopy. The Journal of Chemical Physics, 138(2), 024303. [Link]
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Evangelisti, L., et al. (2013). Structural studies of aromatic carboxylic acids via computational chemistry and microwave spectroscopy. AIP Publishing. [Link]
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PubChem. (n.d.). 2,3,5,6-Tetrafluoroterephthalic acid. National Center for Biotechnology Information. Retrieved January 13, 2026, from [Link]
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